3,5-Bis{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2,6-dicarboxylic acid
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Overview
Description
3,5-Bis{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2,6-dicarboxylic acid is a complex organic compound with a unique structure that includes a pyridine ring substituted with carboxylic acid groups and methoxyphenylmethylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2,6-dicarboxylic acid typically involves multiple steps. One common method starts with the preparation of pyridine-2,6-dicarboxylic acid, which can be synthesized by hydrolyzing the ester prepared by coupling diethyl 4-hydroxypyridine-2,6-dicarboxylate to bis-halohydrocarbon or bis-halide . The methoxyphenylmethylsulfanyl groups are then introduced through a series of reactions involving appropriate thiol and halide reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while reduction of the carboxylic acids can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: The compound itself or its derivatives might be explored for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Bis{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2,6-dicarboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxylic acid: A simpler analog without the methoxyphenylmethylsulfanyl groups.
Omeprazole: Contains a pyridine ring with different substituents, used as a proton pump inhibitor.
Uniqueness
3,5-Bis{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2,6-dicarboxylic acid is unique due to the presence of both methoxyphenylmethylsulfanyl and carboxylic acid groups on the pyridine ring
Properties
CAS No. |
61830-19-1 |
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Molecular Formula |
C23H21NO6S2 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
3,5-bis[(4-methoxyphenyl)methylsulfanyl]pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C23H21NO6S2/c1-29-16-7-3-14(4-8-16)12-31-18-11-19(21(23(27)28)24-20(18)22(25)26)32-13-15-5-9-17(30-2)10-6-15/h3-11H,12-13H2,1-2H3,(H,25,26)(H,27,28) |
InChI Key |
LRHKTFHHPUPUOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=CC(=C(N=C2C(=O)O)C(=O)O)SCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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